molecular formula C17H19N5 B1192852 IRAK inhibitor 1 CAS No. 1042224-63-4

IRAK inhibitor 1

Cat. No. B1192852
CAS RN: 1042224-63-4
M. Wt: 293.374
InChI Key: HUYUPQNBDBTPQQ-UHFFFAOYSA-N
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Description

IRAK inhibitor 1 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 216 nM . It is less active against JNK-1 and JNK2 . IRAK1 and IRAK4 are serine-threonine kinases that play critical roles in initiating innate immune responses against foreign pathogens and other types of dangers through their role in Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) mediated signaling pathways .


Physical And Chemical Properties Analysis

IRAK inhibitor 1 has a molecular weight of 293.37 . It is a solid substance that is soluble in DMSO at 16.67 mg/mL (ultrasonic) . The storage conditions for IRAK inhibitor 1 are as follows: Powder -20°C for 3 years, 4°C for 2 years; In solvent -80°C for 6 months, -20°C for 1 month .

Scientific Research Applications

Innate Immunity and Inflammation

IRAK inhibitors, particularly IRAK1, play a crucial role in modulating innate immunity and inflammation. They are involved in interleukin-1 and Toll-like receptor-mediated signaling pathways, which are essential for the body’s first line of defense against pathogens .

Cancer Therapeutics

Research has shown that IRAK1 contributes to drug resistance in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Inhibiting IRAK1, along with IRAK4, can significantly reduce leukemic stem and progenitor cell function, offering a novel therapeutic strategy for these malignancies .

Tumor Initiating Cells (TICs)

IRAK1 has been found to regulate the phenotypes of liver TICs, including tumorigenicity, self-renewal, and drug resistance. The use of an IRAK1/4 inhibitor can modulate these characteristics, suggesting a potential application in targeting cancer stemness .

Pathophysiology of Diseases

IRAKs, including IRAK1, are implicated in the pathophysiology of various diseases beyond cancer, such as metabolic and inflammatory disorders. The inhibition of IRAK1 has shown potential therapeutic benefits, indicating its broad applicability in disease treatment .

Drug Development and Discovery

The pharmacological aspects of IRAK1 are being explored for drug development. Selective interference with IRAK function and expression could lead to new drugs that target specific pathways involved in disease progression .

Non-Canonical Signaling Mechanisms

IRAK1 is also involved in non-canonical signaling mechanisms that contribute to drug resistance. Understanding these pathways can lead to the development of more effective therapeutic strategies that circumvent traditional resistance mechanisms .

Mechanism of Action

IRAK1 and IRAK4 lie downstream of multiple receptors that stimulate the canonical NF-κB signaling pathway upstream of TRAF6 via the myddosome complex . IRAK1 mitigates the efficacy of IRAK4-inhibitors in MDS/AML . Canonical IRAK signaling depends on recruitment of MyD88 and IRAK4 to activated receptors, which results in the subsequent recruitment and activation of IRAK1 .

Safety and Hazards

IRAK inhibitor 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

There is increasing interest in the role of the IRAK kinases as targets in the treatment of MDS and AML . The future trend is to design different effective and selective IRAK1 and/or IRAK4 inhibitors with minimal unwanted side effects .

properties

IUPAC Name

6-imidazo[1,2-a]pyridin-3-yl-N-piperidin-4-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5/c1-2-11-22-15(12-19-17(22)6-1)14-4-3-5-16(21-14)20-13-7-9-18-10-8-13/h1-6,11-13,18H,7-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYUPQNBDBTPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC(=N2)C3=CN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659159
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IRAK inhibitor 1

CAS RN

1042224-63-4
Record name 6-(Imidazo[1,2-a]pyridin-3-yl)-N-(piperidin-4-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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